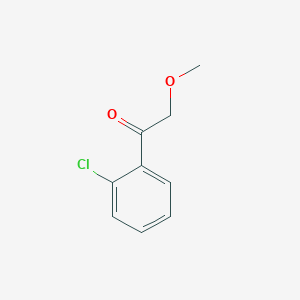
1-(2-Chlorophenyl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-2-methoxyethanone, also known as CPM, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. CPM is a white crystalline solid with a molecular formula of C9H9ClO2 and a molecular weight of 182.62 g/mol.
Aplicaciones Científicas De Investigación
Photosynthesis-Inhibiting Activity
The compound has been used in the synthesis of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, which have been tested for their activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .
Synthesis of URB597
1-(2-Chlorophenyl)-2-methoxyethanone can be used in the synthesis of URB597, a urea-based compound that inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. URB597 was initially developed as a potential treatment for pain, anxiety, and other conditions, without the psychoactive effects associated with cannabis use.
Synthesis of Naphthalene-Based Drugs
Naphthalene-based drugs include not only clinically used anti-infective chemotherapeutics—e.g., naftifine, terbinafine, tolnaftate, nafcillin—but also other compounds with significant antimicrobial effects . 1-(2-Chlorophenyl)-2-methoxyethanone could potentially be used in the synthesis of these drugs .
Synthesis of Alkylcarbamates
1-(2-Chlorophenyl)-2-methoxyethanone can be used in the synthesis of alkylcarbamates . These compounds have a wide range of applications, including as pesticides, pharmaceuticals, and in organic synthesis .
Synthesis of Imidazole Derivatives
The compound can be used in the synthesis of imidazole derivatives . Imidazole derivatives have a wide range of applications in medicinal chemistry, including as antifungal, antitumor, and anti-inflammatory agents .
Synthesis of Chlorophenyl Compounds
1-(2-Chlorophenyl)-2-methoxyethanone can be used in the synthesis of various chlorophenyl compounds. These compounds have a wide range of applications, including as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cell growth, and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as route of administration and the presence of other compounds .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chlorophenyl)-2-methoxyethanone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMZPNIZGCMWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-methoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
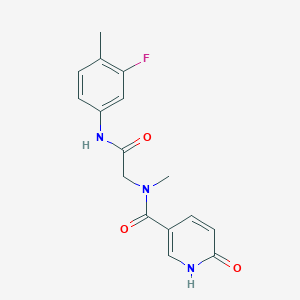
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)
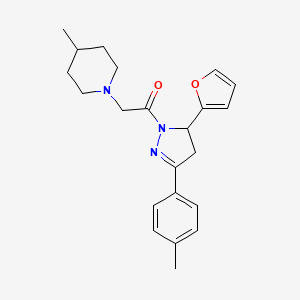
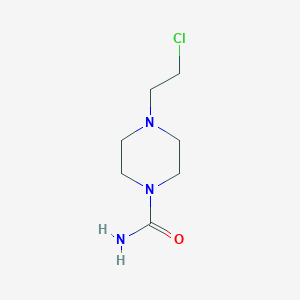

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)
![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)

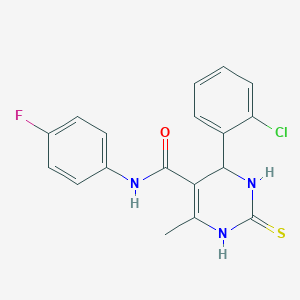
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)